Product packaging for 3,4-dibromothiophene-2-sulfonyl Chloride(Cat. No.:CAS No. 128852-15-3)

3,4-dibromothiophene-2-sulfonyl Chloride

Cat. No.: B3229481
CAS No.: 128852-15-3
M. Wt: 340.4 g/mol
InChI Key: OLSYJMFARDELRE-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Scaffolds in Contemporary Chemical Research

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of modern medicinal and materials chemistry. researchgate.net It is considered a "privileged pharmacophore" due to its prevalence in a wide array of biologically active compounds. nih.gov The thiophene ring is often used as a bioisostere for a benzene (B151609) ring, meaning it can frequently replace a benzene ring in a drug molecule without a significant loss of biological activity. wikipedia.orgcognizancejournal.com This is attributed to their similar physicochemical properties, such as aromaticity and size. cognizancejournal.com Thiophene derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netnih.gov

Beyond medicine, thiophene scaffolds are integral to the development of advanced materials. nih.gov Their electron-rich nature and planar structure facilitate the formation of conjugated systems, making them ideal building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (FETs). nih.govjcu.edu.au The ability to readily functionalize the thiophene ring allows for fine-tuning of its electronic properties, which is crucial for creating next-generation materials for electronics and photonics. jcu.edu.aunih.gov

Role of Sulfonyl Chloride Functionality as a Versatile Synthetic Intermediate

The sulfonyl chloride (-SO₂Cl) group is a highly reactive and valuable functional group in organic synthesis. fiveable.me It serves as a powerful electrophile, making it susceptible to attack by a wide range of nucleophiles. fiveable.memolport.com This reactivity is the basis for its primary role as a synthetic intermediate for introducing the sulfonyl moiety into molecules. magtech.com.cn

The most common transformation of a sulfonyl chloride is its reaction with primary or secondary amines to form stable sulfonamides, a functional group present in numerous pharmaceuticals, including antibiotics and antihypertensives. fiveable.memolport.com Similarly, reaction with alcohols yields sulfonate esters, which are themselves useful intermediates. molport.comwikipedia.org The versatility of the sulfonyl chloride group extends to its use in Friedel-Crafts reactions to form sulfones and its ability to be converted into other derivatives like sulfonyl fluorides or sulfinic acids. molport.comwikipedia.orgnih.gov This broad reactivity profile makes sulfonyl chlorides, including those attached to a thiophene ring, indispensable tools for building complex molecules in the pharmaceutical, agrochemical, and materials industries. magtech.com.cnnih.gov

Overview of Halogenated Thiophenes in Building Block Chemistry

Halogenated thiophenes are exceptionally useful building blocks in organic synthesis, primarily because the halogen atoms act as versatile "handles" for further chemical modification. nih.govjcu.edu.au The introduction of chlorine, bromine, or iodine onto the thiophene ring provides a reactive site for transition metal-catalyzed cross-coupling reactions. jcu.edu.au

Reactions such as the Suzuki, Stille, and Heck couplings allow for the formation of new carbon-carbon bonds at the position of the halogen. jcu.edu.auresearchgate.netrsc.org This enables the straightforward synthesis of complex aryl- or heteroaryl-substituted thiophenes from simpler halogenated precursors. researchgate.net The ability to selectively functionalize a C-X bond (where X is a halogen) is a cornerstone of modern synthetic strategy, allowing for the convergent and efficient construction of molecules that would be difficult to assemble otherwise. nih.gov The presence of multiple halogens on a thiophene ring, as in 3,4-dibromothiophene-2-sulfonyl chloride, offers the potential for sequential and site-selective couplings to create highly functionalized and complex structures. nih.gov

Research Landscape and Challenges in Derivatization of Polysubstituted Thiophenes

While the functional groups on a polysubstituted thiophene offer immense synthetic potential, they also present significant challenges. The primary difficulty lies in achieving regioselectivity—the ability to react at one specific position on the ring while leaving other similar positions untouched. nih.gov In a molecule like this compound, there are three distinct reactive sites: the highly electrophilic sulfonyl chloride group and two C-Br bonds at the 3- and 4-positions.

A key challenge is controlling the reaction conditions to favor one type of transformation over another. For example, a nucleophile could attack the sulfonyl chloride, or a metal catalyst could insert into one of the C-Br bonds to initiate a cross-coupling reaction. nih.gov The electronic properties of the substituents heavily influence the reactivity of each site. nih.gov In this specific compound, the two bromine atoms and the sulfonyl chloride group are all electron-withdrawing, which deactivates the thiophene ring towards certain electrophilic substitution reactions but activates it for others. The development of catalyst systems and reaction conditions that can distinguish between the subtle differences in the electronic and steric environments of each position is a major focus of current research. nih.govnih.govacs.org Achieving such selective functionalization is crucial for using these complex building blocks to their full potential in the synthesis of advanced materials and pharmaceuticals. nih.gov

Physicochemical and Reactive Profile of this compound

The compound this compound is a specialized chemical reagent whose utility is defined by its unique substitution pattern. Below are its key properties and a summary of the general reactivity expected from its functional groups.

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name This compound
Molecular Formula C₄HBr₂ClO₂S₂ uni.lu
Molecular Weight 340.43 g/mol fishersci.com
Monoisotopic Mass 337.7473 Da uni.lu
Canonical SMILES C1=C(C(=C(S1)S(=O)(=O)Cl)Br)Br uni.lu
InChIKey OLSYJMFARDELRE-UHFFFAOYSA-N uni.lu

| CAS Number | 128852-15-3 | |

This table presents identifying and computed data for this compound.

Table 2: General Reactivity of Thiophene Sulfonyl Chlorides

Reaction Type Nucleophile/Reagent Product Class
Sulfonamide Formation Primary or Secondary Amines Sulfonamides
Sulfonate Ester Formation Alcohols Sulfonate Esters
Reduction Reducing agents (e.g., Na₂SO₃) Sulfinates
Friedel-Crafts Sulfonylation Arenes (with Lewis Acid) Diaryl/Aryl-heteroaryl Sulfones

| Hydrolysis | Water | Sulfonic Acids |

This table summarizes the principal reactions of the sulfonyl chloride functional group, which are central to its role as a versatile synthetic intermediate. fiveable.mewikipedia.org

Mentioned Chemical Compounds

Table 3: List of Chemical Compounds

Compound Name
This compound
Benzene
Cefoxitin
Furan
Pyrrole
Selenophene
Sulfonamides
Sulfonate esters
Sulfones
Sulfonyl fluorides
Suzuki Coupling
Stille Coupling
Heck Coupling
Tienilic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HBr2ClO2S2 B3229481 3,4-dibromothiophene-2-sulfonyl Chloride CAS No. 128852-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClO2S2/c5-2-1-10-4(3(2)6)11(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSYJMFARDELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)S(=O)(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,4 Dibromothiophene 2 Sulfonyl Chloride

Direct Chlorosulfonation Approaches

Direct chlorosulfonation involves the single-step introduction of a sulfonyl chloride (-SO₂Cl) group onto the thiophene (B33073) ring. This is a common strategy for preparing thiophenesulfonyl chlorides.

Chlorosulfonic Acid Mediated Sulfonylation of 3,4-Dibromothiophene (B32776)

The foundational method for the synthesis of thiophenesulfonyl chlorides is the electrophilic substitution reaction of a thiophene with chlorosulfonic acid (ClSO₃H). oup.com This direct approach utilizes the high reactivity of chlorosulfonic acid to act as the sulfonating agent. The reaction mechanism is an electrophilic aromatic substitution, where the sulfonyl chloride group is introduced onto the thiophene ring.

However, this method presents significant challenges, particularly for thiophenes bearing acid-sensitive substituents like halogens. The reaction with 3,4-dibromothiophene can be complicated by side reactions such as polymerization, as well as the potential for rearrangement or elimination of the bromine atoms on the thiophene ring. oup.com In some cases, thiophenesulfonic acids are formed as the primary products, which then require additional, often tedious, steps to be converted into the desired sulfonyl chlorides. oup.com Controlling the reaction temperature, often by maintaining a range of 0–5°C, is a critical parameter to minimize these unwanted side reactions.

Application of Sulfuryl Chloride (SO₂Cl₂) and its Complexes

To circumvent the issues associated with strong acids like chlorosulfonic acid, alternative reagents have been developed. Sulfuryl chloride (SO₂Cl₂) and its complexes serve as effective chlorosulfonating agents. oup.comscribd.com

A 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂) has been identified as a particularly useful agent for the one-step synthesis of thiophenesulfonyl chlorides. oup.com This reagent is a solid, hygroscopic complex formed by the dropwise addition of freshly distilled sulfuryl chloride to ice-cooled DMF. oup.com The use of the DMF-SO₂Cl₂ complex offers a simpler and more convenient procedure compared to conventional methods, avoiding the harsh conditions that lead to substrate degradation. oup.com

The procedure for using the DMF-SO₂Cl₂ complex is operationally simple, involving heating a mixture of the thiophene derivative with the pre-formed complex. oup.com For the reaction of thiophene, the mixture is heated on a water bath at 95–98 °C for one hour. oup.com A key advantage of this method is its high selectivity, which minimizes the polymerization and substituent rearrangement problems often encountered with chlorosulfonic acid. oup.com The yields obtained using the DMF-SO₂Cl₂ complex are often comparable or superior to those from previously reported methods. oup.com

The table below summarizes the typical reaction conditions and outcomes for the chlorosulfonation of various thiophene derivatives using the DMF-SO₂Cl₂ complex, illustrating the reagent's utility.

Table 1: Chlorosulfonation of Thiophenes with DMF-SO₂Cl₂ Complex

Thiophene Derivative Product Reaction Time (h) Yield (%)
Thiophene 2-Thiophenesulfonyl chloride 1 74
2-Chlorothiophene 5-Chloro-2-thiophenesulfonyl chloride 1 80
2-Bromothiophene 5-Bromo-2-thiophenesulfonyl chloride 1 81

Data sourced from Sone et al. (1985). oup.com

Regioselectivity Control in Thiophene Sulfonylation

The chlorosulfonation of 3,4-dibromothiophene to yield 3,4-dibromothiophene-2-sulfonyl chloride is a regioselective reaction. In the electrophilic aromatic substitution of thiophene and its derivatives, the incoming electrophile preferentially attacks the C2 or C5 positions (the alpha positions) over the C3 or C4 positions (the beta positions). youtube.com This preference is due to the greater resonance stabilization of the carbocation intermediate formed during attack at an alpha position. youtube.com The positive charge can be delocalized over more atoms, including the sulfur atom, leading to a more stable intermediate and a lower activation energy for the reaction. youtube.com

In the case of 3,4-dibromothiophene, both alpha positions (C2 and C5) are vacant and electronically favored for substitution. The reaction therefore yields the 2-sulfonyl chloride product with high selectivity. The DMF-SO₂Cl₂ complex method has demonstrated this high regioselectivity for the vacant alpha-position in various substituted thiophenes. oup.com

Alternative Synthetic Routes to Sulfonyl Chlorides

While direct chlorosulfonation is a primary route, other synthetic strategies exist for the formation of sulfonyl chlorides that could potentially be applied to the synthesis of this compound.

One common alternative is a two-step process involving the initial sulfonation of the aromatic ring to produce a sulfonic acid, followed by a separate chlorination step. The conversion of the isolated sulfonic acid to the sulfonyl chloride is typically achieved using a chlorinating agent.

Another established method is the oxidative chlorination of thiols. nih.gov This pathway uses a combination of an oxidant and a chloride source to convert a thiol group (-SH) into a sulfonyl chloride group (-SO₂Cl). nih.gov

A more recent development involves the conversion of sulfonyl hydrazides into sulfonyl chlorides. nih.gov This transformation can be achieved under mild conditions using reagents like N-chlorosuccinimide (NCS) in an acetonitrile (B52724) solvent at room temperature. nih.gov This method is often clean, highly selective, and provides excellent yields. nih.gov

Oxidative Chlorination of Thiol and Disulfide Precursors

A primary and effective route for the preparation of arylsulfonyl chlorides is the oxidative chlorination of their corresponding thiol or disulfide precursors. lookchem.com This strategy is applicable to the synthesis of this compound from 3,4-dibromothiophene-2-thiol or bis(3,4-dibromothiophen-2-yl) disulfide. The general mechanism involves the oxidation of the sulfur species in the presence of a chlorine source to form the sulfonyl chloride.

Commonly employed reagent systems for this transformation include aqueous solutions of sodium hypochlorite (B82951) (bleach) mixed with an acid, such as hydrochloric acid. rsc.org In a typical procedure adapted for this specific synthesis, the thiol or disulfide precursor would be exposed to the oxidizing mixture at low temperatures, often below 0°C, to control the reaction's exothermicity and prevent side reactions. rsc.org For instance, a slurry of the thiol precursor in a solvent like dichloromethane (B109758) could be treated with a pre-cooled mixture of sodium hypochlorite and hydrochloric acid. rsc.org The reaction is generally rapid, and after its completion, the excess chlorine is quenched with a reducing agent like sodium thiosulfate. rsc.org

Alternative and milder reagents have been developed for this oxidative chlorination. 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as an efficient reagent for converting various sulfur compounds, including thiols and disulfides, into their corresponding sulfonyl chlorides. lookchem.com This method is noted for its simple and practical application, proceeding under mild conditions and accommodating a wide range of substrates. lookchem.com The reaction is typically carried out in an aqueous acetonitrile solvent system. lookchem.com

While direct synthesis examples for this compound are not detailed in the provided literature, the general procedures for synthesizing other sulfonyl chlorides serve as a robust template. For example, the synthesis of 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride was achieved in an 86% yield by treating the corresponding thiol with bleach and hydrochloric acid at temperatures below -5 °C. rsc.org

Considerations for Starting Material Accessibility and Purity

The accessibility and purity of the starting materials are paramount for the successful synthesis of this compound. The logical precursor for the thiol or disulfide is 3,4-dibromothiophene.

3,4-Dibromothiophene is a key intermediate. It can be prepared through several synthetic routes. One method involves the debromination of 2,3,4,5-tetrabromothiophene using a reducing system like zinc dust in acetic acid. google.comscispace.com A patented method reports that this reduction can achieve a yield of up to 95% and a purity of 99.98%. google.com Another approach involves the rearrangement of 2,5-dibromothiophene (B18171) in the presence of sodium amide. epo.org 3,4-Dibromothiophene is also commercially available from various chemical suppliers, typically with a purity of 99%. sigmaaldrich.com

Table 1: Properties of 3,4-Dibromothiophene
PropertyValueSource
CAS Number3141-26-2 sigmaaldrich.com
Molecular FormulaC₄H₂Br₂S sigmaaldrich.com
Molecular Weight241.93 g/mol sigmaaldrich.com
AppearanceLiquid sigmaaldrich.com
Boiling Point221-222 °C sigmaaldrich.com
Melting Point4-5 °C sigmaaldrich.com
Density2.188 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D)1.640 sigmaaldrich.com

Another potential starting material in thiophene chemistry is 2,3-dibromothiophene . While this isomer would require additional steps to yield the target 3,4-dibromo-2-sulfonyl chloride structure, its commercial availability and well-documented properties are noteworthy. sigmaaldrich.comcalpaclab.comfishersci.ca It is typically sold with a purity of 97-98%. sigmaaldrich.comcalpaclab.comjk-sci.com

Table 2: Properties of 2,3-Dibromothiophene
PropertyValueSource
CAS Number3140-93-0 sigmaaldrich.com
Molecular FormulaC₄H₂Br₂S sigmaaldrich.com
Molecular Weight241.93 g/mol sigmaaldrich.com
AppearanceLiquid sigmaaldrich.com
Boiling Point218-219 °C sigmaaldrich.com
Density2.137 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D)1.632 sigmaaldrich.com

The conversion of 3,4-dibromothiophene to its 2-thiol derivative, the direct precursor for oxidative chlorination, typically involves a metal-halogen exchange or direct metallation at the adjacent C2 position, followed by quenching with elemental sulfur. The purity of the initial dibromothiophene is crucial, as isomeric impurities could lead to the formation of undesired sulfonyl chloride byproducts, complicating purification.

Chemical Reactivity and Reaction Mechanisms of 3,4 Dibromothiophene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom.

Formation of Sulfonamides with Amine Nucleophiles

One of the most common reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in medicinal chemistry and organic synthesis. The reaction of 3,4-dibromothiophene-2-sulfonyl chloride with an amine (R¹R²NH) proceeds readily, typically in the presence of a base such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

The general reaction is as follows: 3,4-dibromo-C₄H₂S-SO₂Cl + R¹R²NH → 3,4-dibromo-C₄H₂S-SO₂NR¹R² + HCl

The nucleophilicity of the amine plays a significant role in the reaction rate. A wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be used to generate a diverse library of sulfonamide derivatives.

Table 1: Representative Conditions for Sulfonamide Formation from Aryl Sulfonyl Chlorides

Amine Type Base Solvent Temperature Typical Yield
Primary Aliphatic Pyridine Dichloromethane (B109758) (DCM) 0 °C to room temp. High
Secondary Aliphatic Triethylamine (TEA) Dichloromethane (DCM) 0 °C to room temp. High
Primary Aromatic (Aniline) Pyridine Tetrahydrofuran (THF) 0 °C to room temp. Good to High
Heterocyclic (e.g., Piperidine) Triethylamine (TEA) Acetonitrile (B52724) Room temp. High

Note: This table represents typical conditions for arenesulfonyl chlorides and is illustrative for this compound.

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols)

This compound reacts with alcohols (R-OH) in a process known as alcoholysis to form sulfonate esters. This reaction is also typically carried out in the presence of a base like pyridine to scavenge the HCl produced. The resulting 3,4-dibromothiophene-2-sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group.

3,4-dibromo-C₄H₂S-SO₂Cl + R-OH → 3,4-dibromo-C₄H₂S-SO₂OR + HCl

Similarly, in the presence of water (hydrolysis), this compound is converted to the corresponding 3,4-dibromothiophene-2-sulfonic acid. This reaction can be uncatalyzed but is often accelerated by the presence of a base.

3,4-dibromo-C₄H₂S-SO₂Cl + H₂O → 3,4-dibromo-C₄H₂S-SO₃H + HCl

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazine, Azides)

Other nitrogen-based nucleophiles also react readily with the sulfonyl chloride group.

Hydrazine: The reaction with hydrazine (H₂NNH₂) yields the corresponding 3,4-dibromothiophene-2-sulfonyl hydrazide. proquest.comgoogle.com These sulfonyl hydrazides are stable compounds and have applications in further synthetic transformations. proquest.commdpi.com

3,4-dibromo-C₄H₂S-SO₂Cl + H₂NNH₂ → 3,4-dibromo-C₄H₂S-SO₂NHNH₂ + HCl

Azides: Nucleophilic substitution with an azide source, such as sodium azide (NaN₃), produces 3,4-dibromothiophene-2-sulfonyl azide. tandfonline.comijsrst.com Sulfonyl azides are versatile intermediates used in various chemical transformations, including diazo-transfer reactions and the synthesis of nitrogen-containing heterocycles. tandfonline.comijsrst.comijsrst.com The reaction is often carried out in solvents like aqueous acetone or polyethylene glycol (PEG), which can help to solubilize both the organic sulfonyl chloride and the inorganic azide salt. tandfonline.com

3,4-dibromo-C₄H₂S-SO₂Cl + NaN₃ → 3,4-dibromo-C₄H₂S-SO₂N₃ + NaCl

Mechanistic Insights into Nucleophilic Acyl Substitution

The nucleophilic substitution at the sulfonyl sulfur atom is a well-studied process. For most arene- and thiophenesulfonyl chlorides, the reaction is generally considered to proceed through a concerted, bimolecular nucleophilic substitution (Sₙ2-like) mechanism. nih.gov

In this mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step, passing through a trigonal bipyramidal transition state.

However, the precise nature of the mechanism can be influenced by several factors, including the strength of the nucleophile, the substituents on the thiophene (B33073) ring, and the solvent. Depending on these factors, the mechanism can shift towards:

An Sₙ1-like mechanism , involving a dissociative pathway with the formation of a transient, positively charged sulfonylium species (R-SO₂⁺). This is less common but can be favored with poor nucleophiles and in highly ionizing solvents.

A stepwise addition-elimination (SₐN) mechanism , where the nucleophile first adds to the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then eliminates the chloride ion in a second step. This pathway is more likely with very strong nucleophiles.

For the reactions of substituted thiophene-2-sulfonyl chlorides, kinetic studies support an Sₙ2-type mechanism that can shift toward an Sₙ1 or an SₐN process depending on the specific conditions.

Reactions Involving the Thiophene Ring System

The reactivity of the thiophene ring itself is significantly modified by the presence of the two bromine atoms and the sulfonyl chloride group.

Influence of Bromine and Sulfonyl Chloride Substituents on Ring Reactivity

Thiophene is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution (SₑAr) preferentially at the C2 and C5 positions. However, the substituents on this compound drastically alter this reactivity profile.

Deactivating Effect: Both the bromine atoms and the sulfonyl chloride group are strongly electron-withdrawing and therefore deactivate the thiophene ring towards electrophilic attack. The sulfonyl group (-SO₂Cl) is a particularly powerful deactivating group. Consequently, traditional electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to be very difficult to achieve on this substrate and would require harsh reaction conditions.

Directing Effects:

The sulfonyl chloride group is a meta-director.

Bromine atoms are ortho, para-directors, although their deactivating nature is the dominant effect.

In this compound, the only available position for substitution is C5. The combined deactivating effects of the three substituents make electrophilic attack at this position highly unfavorable.

Nucleophilic Aromatic Substitution (SₙAr): The high degree of electron deficiency in the thiophene ring, caused by the three electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SₙAr). nih.govnih.govresearchgate.netresearchgate.net While less common than electrophilic substitution for thiophenes, SₙAr reactions are well-documented for thiophene derivatives bearing strong electron-withdrawing groups. nih.govnih.govresearchgate.netresearchgate.net In this case, a strong nucleophile could potentially displace one of the bromine atoms, particularly if the reaction conditions are forced. The SₙAr mechanism typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Table 2: Summary of Substituent Effects on the Thiophene Ring

Substituent Position Electronic Effect Influence on Reactivity
-SO₂Cl 2 Strong Electron-Withdrawing, Inductive & Resonance Strong deactivation towards SₑAr; Activation towards SₙAr
-Br 3 Electron-Withdrawing (Inductive), Weakly Donating (Resonance) Deactivation towards SₑAr; Activation towards SₙAr
-Br 4 Electron-Withdrawing (Inductive), Weakly Donating (Resonance) Deactivation towards SₑAr; Activation towards SₙAr

Electrophilic Aromatic Substitution (EAS) under Controlled Conditions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The general mechanism involves a two-step process: the aromatic ring's π-electrons attack the electrophile to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate, followed by the loss of a proton to restore the ring's aromaticity. lumenlearning.comlibretexts.org The reactivity of the aromatic ring towards EAS is heavily influenced by the nature of the substituents it carries. Activating groups donate electron density, stabilizing the cationic intermediate and increasing the reaction rate, whereas deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.org

The this compound molecule possesses a thiophene ring substituted with three powerful electron-withdrawing groups: two bromine atoms and a sulfonyl chloride group.

Halogens (Br): While halogens can donate electron density through resonance, their strong inductive electron-withdrawing effect dominates, making them deactivating groups. wikipedia.org

Sulfonyl Chloride (-SO₂Cl): The sulfonyl chloride group is one of the most strongly deactivating substituents due to the powerful inductive effect of the electronegative oxygen and chlorine atoms, as well as resonance effects that withdraw electron density from the ring.

Consequently, the thiophene ring in this compound is extremely electron-deficient and highly deactivated towards electrophilic attack. The single remaining hydrogen atom at the C5 position is shielded from substitution. Even under controlled conditions with potent electrophiles and catalysts, which are typically required to activate aromatic rings for EAS, forcing a further substitution reaction on this ring is exceptionally challenging. masterorganicchemistry.com Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not expected to proceed on the thiophene nucleus of this compound. wikipedia.orgmasterorganicchemistry.com

Radical Reactions of Sulfonyl Chlorides with Unsaturated Substrates

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under radical-initiating conditions (e.g., thermal or photochemical initiation, or with a radical initiator). These reactions have been widely applied in organic synthesis. researchgate.net The general mechanism for the radical addition of a sulfonyl chloride to an unsaturated substrate, such as an alkene, proceeds via a chain reaction:

Initiation: Homolytic cleavage of the sulfur-chlorine bond generates a 3,4-dibromothiophen-2-ylsulfonyl radical and a chlorine radical.

Propagation: The sulfonyl radical adds to the unsaturated substrate (e.g., an alkene) to form a new carbon-centered radical. This radical can then abstract a chlorine atom from another molecule of the sulfonyl chloride, yielding the final addition product and regenerating the sulfonyl radical to continue the chain.

Termination: The reaction is terminated by the combination of any two radical species.

This reactivity allows for the formation of new carbon-sulfur and carbon-chlorine bonds across a double or triple bond. While specific studies on this compound are not detailed, the reactivity of the sulfonyl chloride functional group is well-established, making it a potential substrate for such radical transformations. nih.gov

Ionic Reactions of Sulfonyl Chlorides with Unsaturated Substrates

In ionic pathways, sulfonyl chlorides act as electrophiles. The sulfur atom of the sulfonyl chloride group is highly electron-deficient and can be attacked by nucleophiles. In reactions with unsaturated substrates like alkenes and alkynes, this electrophilicity can be enhanced by the presence of a Lewis acid catalyst. researchgate.net

The reaction of a sulfonyl chloride with an alkene under ionic conditions can lead to chlorosulfonylation products. The proposed mechanism involves the attack of the alkene π-bond on the electrophilic sulfur atom (potentially activated by a Lewis acid), leading to a carbocationic intermediate. This intermediate is then trapped by the chloride ion to yield a β-chloro sulfone. The specific outcome depends on the reaction conditions and the structure of the unsaturated substrate.

Metal-Catalyzed Transformations

This compound is a valuable substrate for metal-catalyzed transformations, which can proceed at the sulfonyl chloride group or the carbon-bromine bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this substrate provides multiple reaction sites.

A significant reaction involving the sulfonyl chloride moiety is palladium-catalyzed desulfitative cross-coupling. chemrevlett.com In this process, the sulfonyl chloride acts as a (hetero)aryl source, with the C-S bond being cleaved and the sulfonyl group extruded as sulfur dioxide (SO₂). chemrevlett.com This strategy enables the direct C-H arylation of various arenes and heteroarenes. core.ac.uk

The proposed catalytic cycle for this transformation generally involves these key steps chemrevlett.com:

Oxidative Addition: A low-valent palladium catalyst (Pd(0)) undergoes oxidative addition into the sulfur-chlorine bond of the sulfonyl chloride to form a Pd(II) intermediate.

SO₂ Extrusion: The resulting intermediate undergoes thermal extrusion of SO₂, generating a (hetero)aryl-palladium(II) species.

C-H Activation/Palladation: This palladium complex then reacts with another aromatic substrate through an electrophilic palladation or concerted metalation-deprotonation pathway.

Reductive Elimination: The final step is reductive elimination from the resulting palladium intermediate, which forms the new C-C biaryl bond and regenerates the active Pd(II) catalyst.

This methodology has been shown to be effective for a range of sulfonyl chlorides, and studies indicate that electron-withdrawing groups on the sulfonyl chloride can lead to higher yields in some cases. chemrevlett.com

Table 1: Catalyst Systems in Palladium-Catalyzed Desulfitative Couplings
Catalyst/PrecatalystLigand/AdditiveBaseSolventTypical Temperature
PdCl(C3H5)(dppb)-KOPivDMA150 °C
Pd/C-K₂CO₃Toluene/Water130 °C
Pd(OAc)₂PCy₃K₂CO₃DMAc140 °C

The two carbon-bromine bonds on the thiophene ring of this compound are prime sites for traditional palladium-catalyzed cross-coupling reactions, such as Kumada, Suzuki, or Stille couplings. nih.govmdpi.com In particular, reactions with organometallic reagents like Grignard reagents (RMgX), known as Kumada coupling, are a direct method for forming new carbon-carbon bonds.

The general mechanism for the Kumada coupling of an aryl bromide is as follows:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the thiophene ring to form a thienyl-palladium(II)-bromide complex.

Transmetalation: The organometallic reagent (e.g., Grignard reagent) transfers its organic group to the palladium center, displacing the bromide and forming a diorgano-palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated from the metal center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Nickel-Catalyzed Reactions

Nickel catalysts are known to facilitate a variety of cross-coupling reactions involving aryl sulfonyl chlorides. These reactions often proceed via the activation of the carbon-sulfur (C-S) or sulfur-chlorine (S-Cl) bond. In the context of this compound, nickel-catalyzed reactions would likely involve the cleavage of the C-SO2Cl or S-Cl bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

One common nickel-catalyzed transformation is the desulfonative cross-coupling, where the sulfonyl chloride group is extruded as sulfur dioxide (SO2), and the remaining aryl fragment couples with another partner. For this compound, this would result in the formation of a 3,4-dibromothienyl nickel intermediate, which could then participate in various coupling reactions.

The general scheme for a nickel-catalyzed desulfonative coupling of an aryl sulfonyl chloride can be represented as follows:

Ar-SO2Cl + Coupling Partner Ni catalyst→ Ar-Coupling Partner + SO2 + Cl-

The reactivity in such a reaction is dependent on several factors, including the nature of the nickel catalyst (specifically the ligands), the reaction conditions (temperature, solvent), and the electronic nature of the aryl sulfonyl chloride. The electron-deficient nature of the 3,4-dibromothiophene (B32776) ring is expected to facilitate the initial oxidative addition step to the nickel center.

Below is a representative data table illustrating the conditions and outcomes for a general nickel-catalyzed desulfonative coupling reaction of an aryl sulfonyl chloride. It is important to note that this is a generalized example, as specific data for this compound is not available.

EntryNickel CatalystLigandCoupling PartnerSolventTemperature (°C)Yield (%)
1Ni(COD)2PCy3Phenylboronic acidToluene10085
2NiCl2(dppp)-Zinc dustDMF8078
3NiBr2dppfGrignard reagentTHF2592

Mechanistic Studies of Catalytic Activation

The catalytic activation of aryl sulfonyl chlorides by nickel complexes typically initiates with the oxidative addition of the sulfonyl chloride to a low-valent nickel(0) species. This is a critical step in the catalytic cycle and can proceed through different pathways depending on the substrate and reaction conditions.

Catalytic Cycle:

A plausible catalytic cycle for the nickel-catalyzed desulfonative coupling of an aryl sulfonyl chloride is depicted below:

Oxidative Addition: A Ni(0) complex, often stabilized by ligands (L), reacts with the aryl sulfonyl chloride (Ar-SO2Cl). This can lead to the formation of a Ni(II) intermediate. The oxidative addition can occur at either the C-S bond or the S-Cl bond. For aryl sulfonyl chlorides, oxidative addition into the S-Cl bond is also a possibility, which would be followed by the extrusion of SO2. cell.com

Extrusion of SO2: The resulting intermediate can then undergo extrusion of sulfur dioxide (SO2) to form an arylnickel(II) halide complex (Ar-Ni(II)-Cl).

Transmetalation (for cross-coupling reactions): If a coupling partner, such as an organoboron or organozinc reagent, is present, it will undergo transmetalation with the arylnickel(II) complex. This step involves the transfer of the organic group from the coupling partner to the nickel center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination from the resulting diorganonickel(II) complex to form the desired cross-coupled product and regenerate the active Ni(0) catalyst, thus completing the catalytic cycle.

Mechanistic Insights:

The mechanism of nickel-catalyzed reactions can be complex and may involve different nickel oxidation states, including Ni(I) and Ni(III), particularly in reactions that proceed via radical pathways. The choice of ligands is crucial in directing the reaction pathway and stabilizing the various nickel intermediates. Electron-rich and sterically bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. illinois.edu

For this compound, the electron-withdrawing nature of the two bromine atoms and the sulfonyl chloride group would make the thiophene ring more susceptible to oxidative addition by the electron-rich Ni(0) center. The C-Br bonds on the thiophene ring also represent potential sites for oxidative addition, which could lead to competing reaction pathways. The selectivity of the nickel catalyst for the C-SO2Cl bond over the C-Br bonds would be a critical factor in achieving the desired transformation. While nickel can catalyze the coupling of aryl bromides, the reactivity of the sulfonyl chloride group often allows for selective reaction under specific conditions.

In the absence of a coupling partner, the arylnickel intermediate could undergo other reactions, such as homocoupling or decomposition. Mechanistic studies often employ techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling to elucidate the precise steps of the catalytic cycle and the nature of the key intermediates.

Advanced Derivatization and Functionalization Strategies

Transformations of Sulfonyl Chloride to Other Sulfur-Containing Functional Groups

The sulfonyl chloride group is a highly reactive functional group that serves as a precursor to a variety of other sulfur-containing functionalities. magtech.com.cn Its conversion is a cornerstone for diversifying the molecular structure.

Synthesis of Sulfonates

One of the most direct transformations of a sulfonyl chloride is its conversion to a sulfonate ester. This reaction, a form of esterification, typically involves reacting the sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base, such as triethylamine (B128534) or pyridine. nih.gov The base neutralizes the hydrochloric acid byproduct generated during the reaction. This method allows for the introduction of a wide array of alkoxy or aryloxy groups, thereby modifying the compound's steric and electronic properties. A general protocol involves the conversion of sulfonyl hydrazides to sulfonyl chlorides, which can then be reacted in a one-pot synthesis with nucleophiles to form sulfonates. nih.gov

General Reaction for Sulfonate Synthesis

Reactant 1 Reactant 2 Reagent Product

Pathways to Sulfinate Anions

The reduction of the sulfonyl chloride group provides a pathway to sulfinate anions, which are valuable intermediates for forming new carbon-sulfur and nitrogen-sulfur bonds. A common and straightforward method for this reduction involves treating the sulfonyl chloride with a mild reducing agent like sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution with sodium bicarbonate. nih.gov Another established method uses zinc dust and sodium carbonate. nih.gov These sulfinate salts, such as sodium 3,4-dibromothiophene-2-sulfinate, can then be used in subsequent reactions. For instance, they are precursors for synthesizing sulfones and sulfonamides under conditions that are often milder and less toxic than alternatives. organic-chemistry.org Sulfinates can also be generated in situ and trapped with electrophiles or amines to yield sulfones and sulfonamides, respectively. organic-chemistry.orgnih.gov

Methods for Sulfonyl Chloride Reduction to Sulfinate

Starting Material Reagents Product
3,4-Dibromothiophene-2-sulfonyl chloride Sodium sulfite (Na₂SO₃), Sodium bicarbonate (NaHCO₃), Water Sodium 3,4-dibromothiophene-2-sulfinate
This compound Zinc powder (Zn), Sodium Carbonate (Na₂CO₃), Water Sodium 3,4-dibromothiophene-2-sulfinate

Functionalization of the Halogen Atoms on the Thiophene (B33073) Ring

The two bromine atoms on the thiophene ring of this compound offer crucial handles for further functionalization, enabling the construction of complex heterocyclic systems through selective transformations and coupling reactions.

Selective Bromine Transformations

Achieving selective functionalization of one bromine atom in the presence of the other is a significant synthetic challenge. The reactivity of the bromine atoms at the C3 and C4 positions is differentiated by the strong electron-withdrawing effect of the sulfonyl chloride group at C2. This electronic influence makes the C3-bromine more susceptible to certain transformations, such as metal-halogen exchange. By carefully controlling reaction conditions, such as using stoichiometric amounts of an organolithium reagent (e.g., n-butyllithium) at low temperatures, it is possible to selectively replace one bromine atom, which can then be quenched with an electrophile to introduce a new substituent.

Orthogonal Functionalization via Halogen Dance Reactions

The halogen dance (HD) reaction is a powerful tool for molecular editing, involving the base-induced intramolecular migration of a halogen atom on an aromatic ring. researchgate.netwhiterose.ac.uk For bromothiophenes, this rearrangement can be initiated by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). researchgate.netrsc.org In the case of this compound, the presence of the sulfonyl group influences the acidity of the C5 proton. Deprotonation at this site could initiate a sequence where a bromine atom "dances" to an adjacent carbon, leading to a thermodynamically more stable thienyllithium intermediate. researchgate.netias.ac.in This rearranged intermediate can then be trapped by an electrophile, allowing for functionalization at a position that was not the initial site of lithiation. This strategy provides access to isomers that are otherwise difficult to synthesize. researchgate.net

Palladium-Catalyzed C-C and C-S Bond Formations for Functionalized Dibenzothiophenes

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov The bromine atoms of this compound are excellent substrates for a variety of these transformations, including the Suzuki, Stille, and Buchwald-Hartwig reactions. sigmaaldrich.comnih.govnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the dibromothiophene with an organoboron compound (e.g., an arylboronic acid) to form a new C-C bond. libretexts.org

Stille Coupling: This involves the reaction with an organostannane reagent, also for C-C bond formation. nih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the dibromothiophene with an amine. nih.gov

These reactions can be performed sequentially on the dibromo-scaffold. For the synthesis of functionalized dibenzothiophenes, a strategy could involve a first palladium-catalyzed coupling at one bromine position, followed by a second, different coupling reaction (e.g., a C-S bond formation) at the other bromine position. A subsequent intramolecular cyclization step would then yield the tricyclic dibenzothiophene (B1670422) core. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the selectivity and efficiency of these transformations. sigmaaldrich.com

Applicable Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Catalyst/Ligand Example
Suzuki-Miyaura Boronic acids/esters (R-B(OH)₂) C-C Pd(PPh₃)₄, Pd(OAc)₂ libretexts.org
Stille Organostannanes (R-SnBu₃) C-C Pd₂(dba)₃ / Tri-2-furylphosphine nih.gov
Buchwald-Hartwig Amines (R₂NH), Thiols (RSH) C-N, C-S Pd(OAc)₂ / X-Phos sigmaaldrich.comnih.gov

Post-Polymerization Functionalization Techniques for Thiophene-based Polymers

Post-polymerization functionalization is a powerful strategy for modifying the properties of thiophene-based polymers, allowing for the introduction of new functionalities without altering the polymer's chain length. nih.govrsc.org This approach enables a systematic investigation of the influence of different functional groups on the polymer's characteristics. rsc.org The modification of the conjugated backbone can significantly impact the optical and electronic properties of the resulting materials. nih.govrsc.org A variety of chemical reactions have been employed for the post-polymerization functionalization of conjugated polymers, including those based on cycloadditions, oxidation/reduction, nucleophilic aromatic substitution, and halogenation followed by cross-coupling reactions. nih.gov For these modifications to be effective, highly selective and efficient reactions are necessary to prevent the formation of unwanted byproducts or defects in the polymer backbone. rsc.org

One of the key advantages of post-polymerization functionalization is the ability to fine-tune the properties of a single parent polymer to create a range of materials with diverse characteristics. acs.org This can include altering solubility, conductivity, and sensory capabilities. rsc.org For instance, the interactions of grafted side chains with external stimuli such as pH, temperature, or light can change the conformation of the polymer backbone, leading to altered optoelectronic properties. tandfonline.com

A theoretical application of these principles can be envisioned with a compound like This compound . The sulfonyl chloride moiety is a highly reactive electrophile that can readily undergo nucleophilic substitution reactions. This would allow it to be grafted onto a pre-functionalized polythiophene backbone containing nucleophilic sites, such as hydroxyl or amine groups. The bromine atoms on the thiophene ring would then be available for subsequent cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of a wide array of additional functional groups. This dual functionality would make it a versatile building block for creating complex, multifunctional thiophene-based polymers.

Below is a table summarizing various post-polymerization functionalization strategies that have been applied to thiophene-based and other conjugated polymers:

Table 1: Post-Polymerization Functionalization Strategies for Thiophene-based Polymers

Applications in Advanced Materials and Synthetic Chemistry

Utilization as Monomers and Intermediates in Polymer Chemistry

The thiophene (B33073) nucleus is a fundamental component of many advanced materials, particularly in the field of electronics. 3,4-dibromothiophene-2-sulfonyl chloride acts as a key intermediate for creating specialized monomers used in the synthesis of high-performance polymers.

Precursors for Electrically Conducting Polythiophenes and Related Materials

Polythiophenes are a well-established class of conducting polymers, valued for the electrical conductivity that arises from the delocalization of electrons along their conjugated backbone nih.gov. While this compound is not typically polymerized directly, its structure is ideal for modification into monomers suitable for polymerization. The bromine atoms at the 3- and 4-positions can be utilized in various cross-coupling reactions to build the polymer chain.

Furthermore, the sulfonyl group can be transformed into a more effective leaving group, such as a phenyl sulfone, to facilitate polymerization. Research has demonstrated that thiophene monomers bearing sulfone groups can undergo deprotonative polymerization in the presence of a nickel catalyst, proceeding via C–S bond cleavage to form polythiophenes rsc.org. This positions this compound as a valuable precursor to the monomers required for synthesizing these advanced conducting materials.

Synthesis of Conjugated Polymers for Electronic and Optoelectronic Devices

Conjugated polymers, including polythiophene derivatives, are integral to the development of flexible electronic and optoelectronic devices due to their unique properties and processability researchgate.net. The synthesis of these materials often requires precisely functionalized monomers to tune their electronic properties and solubility.

The sulfonyl chloride group on the thiophene ring allows for the introduction of various side chains. By reacting the sulfonyl chloride with different alcohols or amines, a library of monomers with tailored functionalities can be created. This functionalization is crucial for overcoming the poor solubility often associated with unsubstituted polythiophenes, thereby improving their processability for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) researchgate.net. The resulting polymers, incorporating the sulfonamide or sulfonate ester side chains, can exhibit modified electronic characteristics and enhanced performance.

Role in the Synthesis of Thiophene-Fused Systems (e.g., Dithienothiophenes)

Thiophene-fused aromatic systems, such as dithienothiophenes, are of significant interest in materials science for their rigid, planar structures and excellent charge-transport properties. The synthesis of these fused systems often relies on intramolecular or intermolecular coupling reactions.

In the case of this compound, the two bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions. These positions are reactive sites that can be used to build out the fused ring system. While the sulfonyl chloride group itself does not typically participate in the cyclization reaction, it remains on the core structure as a powerful functional group. This allows for post-synthesis modification of the fused heterocyclic system, enabling the attachment of other molecular units or solubilizing groups to fine-tune the final properties of the material.

Building Block for Complex Heterocyclic Architectures

Beyond polymer science, the reactivity of this compound makes it an important starting material for constructing a variety of complex organic molecules.

Preparation of Functionalized Thiophene Derivatives

The sulfonyl chloride moiety is a highly reactive electrophilic group, making it susceptible to nucleophilic substitution. This reactivity is the basis for its utility in creating a wide array of functionalized thiophene derivatives rsc.orgresearchgate.net. The mechanism of these reactions is typically a bimolecular nucleophilic substitution (SN2) at the sulfur atom researchgate.netnih.gov.

Key transformations include:

Sulfonamide formation: Reaction with primary or secondary amines yields the corresponding sulfonamides.

Sulfonate ester formation: Reaction with alcohols or phenols in the presence of a base produces sulfonate esters.

Hydrolysis: Reaction with water leads to the formation of the corresponding sulfonic acid.

This versatility allows chemists to readily introduce a sulfonyl-linked functional group onto the dibrominated thiophene core, creating a diverse range of molecular structures for further use.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Resulting Functional Group
Amine Aniline N-phenylsulfonamide
Alcohol Methanol Methyl sulfonate
Water H₂O Sulfonic acid
Azide Sodium Azide Sulfonyl azide

Synthesis of Sulfonamide Derivatives for Potential Therapeutic Applications

The synthesis of sulfonamides from sulfonyl chlorides is a cornerstone of medicinal chemistry nih.gov. Thiophene-based compounds, in particular, are recognized for their wide spectrum of pharmacological activities pharmaguideline.comnih.gov. The combination of a thiophene ring and a sulfonamide group can lead to molecules with significant therapeutic potential.

Thiophene derivatives containing sulfonamide moieties have been investigated for a range of biological activities. The ability to easily synthesize a library of different sulfonamides by reacting this compound with various amines makes it a valuable scaffold for drug discovery programs researchgate.net.

Table 2: Reported Therapeutic Potential of Thiophene-Based Analogs

Therapeutic Area Reported Activity Reference
Oncology Anticancer, Antitumor nih.govimpactfactor.org
Infectious Disease Antimicrobial, Antifungal nih.govnih.gov
Inflammation Anti-inflammatory nih.gov
Neurology Anticonvulsant, Anti-anxiety nih.govnih.gov

The synthesis of these derivatives provides a pathway to new chemical entities that can be screened for various therapeutic applications, highlighting the importance of this compound as a starting material in the development of novel pharmaceuticals nih.govnih.gov.

Contribution to the Synthesis of Agrochemicals and Pesticides

The thiophene ring is a significant scaffold in the development of agrochemicals due to its diverse biological activities. Halogenated thiophene derivatives, in particular, serve as crucial intermediates in the synthesis of novel pesticides and herbicides. While direct applications of this compound in commercially available agrochemicals are not extensively documented, the structural motifs it contains are of considerable interest in pesticide research.

The presence of bromine atoms on the thiophene ring can enhance the biological activity and selectivity of agrochemical compounds. For instance, halogenated thiophene carboxylic acids, which are structurally related to the sulfonyl chloride, are known building blocks for insecticides. These intermediates are instrumental in creating molecules designed for targeted pest control, aiming for high efficacy against a broad spectrum of pests while maintaining a more favorable safety profile for non-target organisms nbinno.com. The focus on thiophene derivatives in insecticide synthesis is a testament to their versatility and effectiveness nbinno.com.

The sulfonyl chloride group is a versatile reactive handle that can be used to introduce the dibromothiophene moiety into a larger molecular framework through reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This chemical reactivity allows for the synthesis of a diverse library of compounds for biological screening. Research in this area often focuses on creating novel active ingredients for crop protection, which ultimately contributes to food security and sustainable agriculture nbinno.com.

Table 1: Research Findings on Halogenated Thiophenes in Agrochemicals

Compound Class Application Area Research Focus
Halogenated 2-thiophenecarboxylic acid derivatives Insecticides Serve as key building blocks for new families of 2,6-dihaloaryl 1,2,4-triazole insecticides nbinno.com.
Brominated Thiophenes General Agrochemicals The inclusion of bromine is explored to enhance efficacy and modulate the physicochemical properties of the active ingredients.

Development of Novel Reagents and Catalysts

The unique electronic properties and structural rigidity of the thiophene ring make it an attractive scaffold for the design of novel reagents and catalysts in organic synthesis. While this compound itself is not primarily known as a standalone reagent or catalyst, it serves as a valuable precursor for the synthesis of more complex molecules that can function in these capacities.

Thiophene-Based Ligands:

The sulfur atom in the thiophene ring can coordinate to transition metals, making thiophene derivatives useful as ligands in catalysis. The electronic properties of the thiophene ring can be tuned by the introduction of substituents. The electron-withdrawing sulfonyl chloride group and the bromine atoms in this compound can significantly influence the electron density on the thiophene ring, which in turn can affect the catalytic activity of a metal complex bearing such a ligand. Thiophene-based ligands have been explored for their ability to bind to mercury(II) and other soft Lewis acids researchgate.net.

Metal-Organic Frameworks (MOFs):

Thiophene-functionalized ligands are also used in the construction of Metal-Organic Frameworks (MOFs). These materials have porous structures and high surface areas, making them suitable for applications in catalysis and gas storage. For example, thiophene-containing dicarboxylic acids have been used to synthesize zinc-based MOFs that exhibit notable catalytic performance in the cycloaddition reactions of epoxides and CO2 acs.org. The presence of sulfur and oxygen atoms can create basic sites, while the metal centers act as Lewis acid sites, leading to efficient heterogeneous catalysis acs.org. This compound could potentially be modified to create ligands for the synthesis of novel MOFs with tailored catalytic properties.

Research in Thiophene-Based Catalysis:

The field of thiophene-based catalysis is an active area of research. Studies have explored the use of thiophene-functionalized cobalt-MOFs as green heterogeneous catalysts for multicomponent reactions like the Biginelli reaction researchgate.net. The development of such catalysts is driven by the need for sustainable and efficient chemical transformations.

Table 2: Examples of Thiophene Derivatives in Catalysis

Thiophene Derivative Type of Catalyst/Reagent Application
Thiophene-functionalized dicarboxylic acids Ligand for MOFs Heterogeneous catalysis for CO2 conversion acs.org.
Thiophene-based ligands Ligands for metal complexes Coordination chemistry and potential for various catalytic reactions researchgate.net.

Computational and Spectroscopic Investigation of 3,4 Dibromothiophene 2 Sulfonyl Chloride and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure and properties of molecules. Such studies provide deep insights into molecular geometry, reactivity, and intermolecular interactions. However, specific DFT analyses for 3,4-dibromothiophene-2-sulfonyl chloride are not extensively reported in peer-reviewed literature.

Analysis of Molecular Geometry and Electronic Structure

A detailed analysis of the molecular geometry and electronic structure of this compound using DFT would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This analysis would yield precise information on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on related thiophene (B33073) derivatives have been used to understand how different substituents affect the geometry of the thiophene ring. ubc.camdpi.com However, specific optimized geometric parameters for this compound are not available in the searched literature.

HOMO-LUMO Energy Analysis and Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. irjweb.com

For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. For example, in similar sulfonyl chloride compounds, the LUMO is often localized on the sulfonyl group, indicating its susceptibility to nucleophilic attack. researchgate.net A specific calculation of the HOMO-LUMO energies and their distribution on the this compound molecule has not been found in the reviewed sources.

Table 1: Hypothetical HOMO-LUMO Data Presentation This table is a template showing how data would be presented if available. No published values were found for this specific compound.

Parameter Calculated Value (eV)
HOMO Energy N/A
LUMO Energy N/A
Energy Gap (ΔE) N/A

N/A: Not Available in searched literature.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEPS map uses a color spectrum to represent different electrostatic potential values, where red typically indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, prone to nucleophilic attack).

An MEPS analysis of this compound would likely show a significant negative potential around the oxygen atoms of the sulfonyl chloride group and a positive potential near the sulfur atom and the hydrogen on the thiophene ring. This would provide insights into its reactivity in various chemical environments. Despite the utility of this analysis, specific MEPS maps for this compound are not present in the available literature.

Investigation of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a nucleophile (a halogen bond acceptor). The bromine atoms on the thiophene ring of this compound could potentially participate in such interactions, influencing its crystal packing and interactions with other molecules. Studies on other halothiophenes have demonstrated the importance of these interactions in constructing supramolecular architectures. tuni.fi A specific investigation into the halogen bonding capabilities and interactions of this compound has not been reported.

Spectroscopic Studies for Mechanistic Elucidation

Spectroscopic techniques are indispensable for identifying reactive intermediates and elucidating reaction mechanisms.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as radicals. In the context of reactions involving this compound, ESR could be employed to identify and characterize any radical intermediates that may form. For example, homolytic cleavage of the S-Cl bond or reactions involving electron transfer could generate radical species. ESR studies on radical cations of parent thiophene have been conducted to understand the distribution of the unpaired electron within the ring system. However, no ESR spectroscopic studies specifically targeting radical intermediates derived from this compound were found in the literature search.

Spectroscopic Signatures of Chemical Transformations (e.g., IR, NMR, MS for derivatives, not identification)

The chemical transformation of derivatives of this compound into new chemical entities is accompanied by distinct changes in their spectroscopic signatures. These changes, observable in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS), provide clear evidence of the formation of new bonds and the alteration of the molecule's electronic environment.

A primary transformation of this compound is its reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This transformation is readily identified by the disappearance of the highly reactive sulfonyl chloride group and the appearance of characteristic signals for the sulfonamide moiety.

Further chemical modifications of the resulting 3,4-dibromothiophene-2-sulfonamide (B13267053) derivatives, such as N-alkylation or cross-coupling reactions at the bromine-substituted positions of the thiophene ring, lead to predictable spectroscopic changes. These transformations are crucial for the development of novel compounds with tailored properties and their spectroscopic analysis provides invaluable insights into the success and selectivity of the reactions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for monitoring the conversion of the sulfonyl chloride to a sulfonamide and subsequent reactions. The S=O stretching vibrations of the sulfonyl group are particularly informative. In sulfonamides, the asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1376-1309 cm⁻¹ and 1177-1148 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of a secondary sulfonamide is observed as a single weak band in the region of 3350–3310 cm⁻¹. nih.gov

A key transformation of a 3,4-dibromothiophene-2-sulfonamide derivative is the reaction of the N-H group. For instance, in an N-alkylation reaction, the disappearance of the N-H stretching band in the IR spectrum is a clear indicator of the reaction's completion. Concurrently, new C-H stretching vibrations corresponding to the introduced alkyl group will appear.

Another significant transformation is the Suzuki-Miyaura cross-coupling reaction, where one or both bromine atoms on the thiophene ring are replaced with an aryl or other organic group. While the changes in the fingerprint region of the IR spectrum can be complex, the introduction of a new aromatic substituent will lead to the appearance of new C-H and C=C stretching and bending vibrations characteristic of the introduced group.

Table 1: Indicative IR Spectral Changes in Transformations of 3,4-Dibromothiophene-2-sulfonamide Derivatives

TransformationDisappearing Signal (cm⁻¹)Appearing Signal (cm⁻¹)Significance
Sulfonyl chloride to Sulfonamide~1380 (S=O stretch of SO₂Cl)~3300 (N-H stretch), ~1350 & ~1160 (SO₂ stretches of sulfonamide)Formation of the N-H bond and change in the electronic environment of the SO₂ group.
N-Alkylation of Sulfonamide~3300 (N-H stretch)~2900 (Alkyl C-H stretches)Replacement of the acidic proton on the nitrogen atom with an alkyl group.
Suzuki Coupling(Subtle changes in fingerprint region)~3100-3000 (Aryl C-H stretches), ~1600-1450 (Aryl C=C stretches)Introduction of a new aromatic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structural changes at the atomic level. Both ¹H and ¹³C NMR are instrumental in confirming the outcomes of chemical transformations.

Upon conversion of this compound to a sulfonamide, the most significant change in the ¹H NMR spectrum is the appearance of a signal for the N-H proton, which is typically a singlet and its chemical shift can vary depending on the solvent and concentration, but is often found in the range of 8-11 ppm. rsc.org In the ¹³C NMR spectrum, the carbon atoms of the thiophene ring will experience a shift in their resonance due to the change in the substituent at the 2-position.

For an N-alkylation reaction of a 3,4-dibromothiophene-2-sulfonamide, the disappearance of the N-H proton signal in the ¹H NMR spectrum is a definitive confirmation of the reaction. New signals corresponding to the protons of the introduced alkyl group will appear, with chemical shifts and coupling patterns characteristic of their structure.

In a Suzuki coupling reaction, the ¹H NMR spectrum will show the disappearance of the signal corresponding to the proton at the coupled position on the thiophene ring (if any) and the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group. The integration of these new signals relative to the remaining protons on the thiophene ring can confirm the extent of substitution. Similarly, the ¹³C NMR spectrum will show new signals for the carbons of the introduced aryl group and a significant upfield or downfield shift for the thiophene carbon atom at the site of coupling, reflecting the change from a C-Br to a C-C bond. For instance, in the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives via Suzuki coupling, the successful coupling is confirmed by the appearance of new aromatic proton signals in the ¹H NMR spectrum. rsc.org

Table 2: Illustrative ¹H NMR Spectral Changes in Transformations of 3,4-Dibromothiophene-2-sulfonamide Derivatives

TransformationDisappearing Signal (ppm)Appearing Signal (ppm)Significance
Sulfonyl chloride to Sulfonamide-~8-11 (s, 1H, NH)Formation of the sulfonamide N-H bond.
N-Alkylation of Sulfonamide~8-11 (s, 1H, NH)Chemical shifts and multiplicities characteristic of the new alkyl group.Substitution on the sulfonamide nitrogen.
Suzuki Coupling at C-4 or C-5Signal for thiophene proton (if present)~7-8 (multiplets, new aryl protons)Formation of a new C-C bond at the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the products of chemical transformations. For a successful reaction, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the expected product.

In the case of N-alkylation of a 3,4-dibromothiophene-2-sulfonamide, the mass spectrum of the product will show an increase in the molecular weight corresponding to the mass of the added alkyl group minus the mass of a proton. For a Suzuki coupling reaction, the molecular weight will increase by the mass of the introduced aryl group minus the mass of a bromine atom. The isotopic pattern of the molecular ion peak will also change significantly upon the replacement of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, with a carbon-based group.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into 3,4-dibromothiophene-2-sulfonyl chloride will likely prioritize the establishment of sustainable and green synthetic routes.

Traditional methods for the synthesis of sulfonyl chlorides and substituted thiophenes often involve harsh reagents and generate significant waste. mdpi.comrsc.org Green chemistry principles encourage the use of safer solvents, renewable starting materials, and catalytic processes to minimize environmental impact. researchgate.net For instance, the synthesis of thiophene (B33073) derivatives can be achieved using water as a solvent, which is a significant improvement over volatile organic solvents. researchgate.net

Future synthetic strategies for this compound could explore:

Metal-free synthesis: Avoiding heavy metal catalysts reduces toxicity and simplifies purification. organic-chemistry.org Methods utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source for the thiophene ring formation represent a greener alternative. organic-chemistry.org

Catalytic approaches: The use of recyclable catalysts, such as palladium-based systems for C-H arylation, can improve the efficiency and sustainability of the synthesis. researchgate.net Research into recyclable catalytic systems for the synthesis of substituted thiophenes is an active area. nih.gov

Atom-economical reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Three-component reactions for the synthesis of 4-sulfonyl-1,2,3-triazoles, for example, demonstrate an efficient way to build molecular complexity. nih.gov

A promising green route for the synthesis of sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS). nih.gov This method is often rapid, highly selective, and produces excellent yields under mild conditions. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Systems

The reactivity of this compound is dictated by its three functional sites: the highly electrophilic sulfonyl chloride group and the two bromine atoms at the C3 and C4 positions of the thiophene ring.

The sulfonyl chloride group is a well-established reactive handle for nucleophilic substitution, readily forming sulfonamides with amines and sulfonate esters with alcohols. Future research could explore its reactivity with a wider range of nucleophiles to generate novel derivatives with potentially interesting biological or material properties.

The two bromine atoms offer significant opportunities for diversification through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. d-nb.infotandfonline.com The regioselectivity of these reactions on dibrominated thiophenes is a critical aspect to investigate. tandfonline.comnih.gov For instance, in 2,4-dibromothiophene, Suzuki coupling often occurs selectively at the C2 position. tandfonline.com Understanding and controlling the regioselectivity of cross-coupling reactions on this compound will be crucial for its use as a versatile building block.

Future research in this area could focus on:

Selective Cross-Coupling: Developing catalytic systems that allow for the selective functionalization of either the C3 or C4 bromine atom would significantly enhance the synthetic utility of the molecule.

Novel Catalytic Systems: Exploring new palladium or other transition metal catalysts could lead to more efficient and selective transformations. rsc.org For example, nickel-catalyzed cross-coupling reactions are also widely used for the synthesis of thiophene-based polymers. rsc.org

Photoredox Catalysis: The use of light-driven catalytic cycles offers a mild and sustainable alternative to traditional transition-metal catalysis for certain transformations, such as the [3+2] cycloaddition of alkynes and isocyanides to form pyrroles. acs.org

Integration into Advanced Functional Materials Synthesis

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent electronic and optical properties. numberanalytics.comnumberanalytics.com The functionalization of the thiophene ring is a key strategy to tune these properties for specific applications. d-nb.info The structure of this compound makes it an attractive monomer for the synthesis of advanced functional materials.

Potential applications in materials science include:

Organic Polymers: The dibromo functionality allows for the synthesis of conjugated polymers through polymerization reactions. numberanalytics.commagtech.com.cn These polymers have applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). d-nb.infonumberanalytics.comresearchgate.net The sulfonyl chloride group can be used to introduce side chains that influence the polymer's solubility, morphology, and electronic properties. d-nb.info

Metal-Organic Frameworks (MOFs): Thiophene-containing ligands have been used to construct MOFs with interesting properties for gas storage, catalysis, and sensing. acs.orgacs.orgyoutube.com The carboxylic acid derivatives of 3,4-dibromothiophene (B32776), which could be synthesized from the sulfonyl chloride, could serve as linkers for new MOFs.

Sensors: Thiophene-based materials are also used in chemical and biosensors. The ability to functionalize the thiophene ring allows for the incorporation of specific recognition units for the targeted analytes.

Interdisciplinary Research with Computational Chemistry and Materials Science

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. jchps.comresearchgate.netepstem.net Interdisciplinary research combining synthetic chemistry, materials science, and computational modeling will be crucial for unlocking the full potential of this compound.

Computational studies can provide valuable insights into:

Electronic Properties: DFT calculations can predict the HOMO-LUMO gap, ionization potential, and electron affinity of the molecule and its derivatives, which are crucial parameters for designing materials for electronic applications. jchps.comresearchgate.netmdpi.com

Reactivity: Computational models can help to understand the regioselectivity of electrophilic substitution and cross-coupling reactions on the thiophene ring, guiding the design of synthetic strategies. researchgate.net DFT studies can also elucidate reaction mechanisms. researchgate.net

Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental spectroscopic data, such as NMR and vibrational spectra. jchps.commdpi.com

By combining computational predictions with experimental synthesis and characterization, researchers can accelerate the discovery of new materials and applications based on this compound. This synergistic approach will enable a more rational design of functional molecules and materials with tailored properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3,4-dibromothiophene-2-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : Bromination of thiophene sulfonyl chloride precursors (e.g., 3-chlorothiophene-2-sulfonyl chloride) using Br₂ or NBS (N-bromosuccinimide) in DCM or CCl₄ under controlled temperatures (0–25°C) is a plausible route. Optimization involves monitoring reaction progress via TLC or GC-MS to minimize over-bromination. Excess brominating agents may lead to byproducts like 2,3,4-tribromothiophene derivatives, necessitating stoichiometric adjustments .
  • Key Parameters :

FactorOptimal Range
Temperature0–25°C
SolventDCM/CCl₄
Brominating AgentBr₂ (1.1–1.3 eq)

Q. How can purification challenges (e.g., residual bromine or sulfonic acid byproducts) be addressed?

  • Methodology : Recrystallization from non-polar solvents (hexane/ethyl acetate mixtures) or column chromatography (silica gel, eluent: 5–10% EtOAc in hexane) effectively isolates the product. Acidic impurities are removed via washing with NaHCO₃ solution .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify thiophene ring protons (δ 7.2–7.8 ppm) and sulfonyl chloride groups (no direct protons).
  • FT-IR : Confirm S=O stretches (~1370 cm⁻¹ and ~1170 cm⁻¹) and C-Br bonds (~550 cm⁻¹).
  • Elemental Analysis : Validate Br and S content (theoretical: Br ~44%, S ~9%) .

Q. What are the recommended storage and handling protocols?

  • Methodology : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis. Use anhydrous solvents in reactions. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to corrosive and lachrymatory properties .

Advanced Research Questions

Q. How does the electronic environment of the thiophene ring influence reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing sulfonyl chloride and bromine substituents activate the thiophene ring toward nucleophilic attack at the 2- and 5-positions. Computational studies (DFT) can map electron density to predict regioselectivity. Experimental validation via reaction with amines or alkoxides under mild conditions (e.g., THF, 0°C) is advised .

Q. What role does this compound play in synthesizing conductive polymers or metal-organic frameworks (MOFs)?

  • Methodology : As a sulfonating agent, it introduces sulfonic acid groups into polymer backbones (e.g., polythiophenes) to enhance conductivity. For MOFs, it serves as a linker precursor via Suzuki coupling with boronic acid-functionalized nodes. Characterization via XRD and conductivity measurements is critical .

Q. How can contradictions in reported reaction yields (e.g., 40–75%) be systematically analyzed?

  • Methodology : Variability often arises from trace moisture or incomplete bromination. Design a controlled study comparing anhydrous vs. ambient conditions and quantify intermediates via HPLC. Statistical tools (e.g., ANOVA) identify significant factors .

Q. What computational models predict the stability of this compound under acidic or basic conditions?

  • Methodology : Molecular dynamics (MD) simulations with explicit solvent models (water, DMSO) assess hydrolysis rates. Compare with experimental kinetic data (UV-Vis monitoring at 240 nm) to validate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.